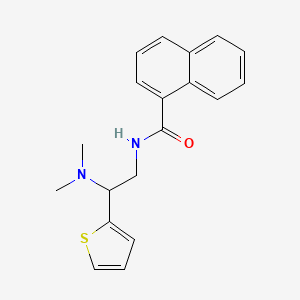

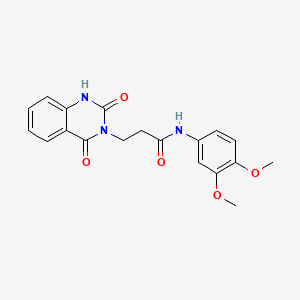

4-(Azetidin-3-yloxy)benzonitrile hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of azetidinone derivatives often involves the construction of the azetidinone ring through cyclization reactions. A novel procedure to synthesize azetidin-2-ones involves the reaction of N-{4-[phenyldiazenyl] phenyl}-N-[phenyl methylene] amine with 4-[phenyldiazenyl] aniline, yielding derivatives with potential anti-inflammatory activity (Sharma et al., 2013). Similarly, the synthesis of 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide derivatives using ultrasonication highlights an eco-friendly approach to synthesizing azetidinone derivatives (Nimbalkar et al., 2018).

Molecular Structure Analysis

The structural analysis of azetidinone derivatives is crucial for understanding their chemical behavior and potential applications. X-ray crystallographic analysis has been employed to determine the structure of azetidin-2-one derivatives, confirming their molecular configuration and helping to elucidate their chemical reactivity and interaction potential (Sharma et al., 2003).

Chemical Reactions and Properties

Azetidinone derivatives participate in various chemical reactions, leading to the formation of compounds with diverse biological activities. The synthesis and in vitro antibacterial studies of N-3-Chloro-4-[2′-hydroxy-5′-(phenylazo)phenyl]azetidin-2-ones reveal the potential of these compounds as antibacterial agents (Halve et al., 2007). Furthermore, the synthesis of 3-chloro-4-substituted-1-(2-(1H-benzimidazol-2-yl)phenyl))-azetidin-2-ones demonstrates the versatility of azetidinone derivatives in generating compounds with potent antibacterial activity (Chhajed & Upasani, 2012).

Physical Properties Analysis

The physical properties of azetidinone derivatives, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. Although specific details on 4-(Azetidin-3-yloxy)benzonitrile hydrochloride are scarce, studies on similar compounds can provide a foundational understanding of how structural variations affect their physical characteristics.

Chemical Properties Analysis

The chemical properties of azetidinone derivatives, including reactivity, stability, and functional group transformations, are central to their applications in medicinal chemistry and material science. The exploration of novel azetidin-2-ones for anti-inflammatory activity emphasizes the chemical versatility and potential therapeutic applications of these compounds (Sharma et al., 2013).

科学的研究の応用

Building Blocks for Preparation of Trifluoromethyl-Containing Compounds The synthesis of 3-hydroxy-4-(trifluoromethyl)azetidin-2-ones has been achieved from the corresponding 3-benzyloxy-β-lactams. These compounds serve as building blocks for the construction of CF3-containing aminopropanes, 1,3-oxazinanes, 1,3-oxazinan-2-ones, and aziridines. Additionally, they are substrates for the synthesis of novel 3-[2,2,2-trifluoro-1-(arylamino)ethyl]-1,4-dioxan-2-ones through intramolecular cyclization of 3-(2-hydroxyethoxy)-β-lactam intermediates (Hang Dao Thi et al., 2018).

Antimicrobial Properties A series of novel thiazolidin-4-ones and azetidin-2-ones were synthesized from N-(6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide derivatives. These compounds were found to exhibit moderate to good antimicrobial properties against various bacterial and fungal strains (S. Gilani et al., 2016).

Reactivity and Novel Synthesis The reactivity of 4-aryl-1-(2-chloroethyl)azetidin-2-ones and 4-aryl-1-(3-bromopropyl)azetidin-2-ones was explored. This research led to the novel synthesis of 1-(1-aryl-3-hydroxypropyl)aziridines and 3-aryl-3-(N-propylamino)propan-1-ols. Furthermore, ring opening reactions were used to further elaborate these structures (M. D’hooghe et al., 2008).

Synthesis of HIV-1 Reverse Transcriptase Inhibitors The compound 4-((4-chloropyrimidin-2-yl)amino)benzonitrile, an important intermediate of diarylpyrimidine HIV-1 reverse transcriptase inhibitors, was synthesized through a multi-step process. This synthesis involved reactions of various intermediates at specific conditions, demonstrating the compound's importance in the field of antiretroviral drug development (Ju Xiu-lia, 2015).

Anti-Inflammatory Activity Derivatives of 3-chloro-1-(4a,10b-diazaphenanthrene-2-yl)-4-phenyl azetidin-2-one were synthesized and tested for their anti-inflammatory effects. Most of these compounds exhibited significant results when compared with indomethacin, a standard anti-inflammatory drug (Manisha Sharma et al., 2013).

特性

IUPAC Name |

4-(azetidin-3-yloxy)benzonitrile;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O.ClH/c11-5-8-1-3-9(4-2-8)13-10-6-12-7-10;/h1-4,10,12H,6-7H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMLTYJWMTBIZMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)OC2=CC=C(C=C2)C#N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Azetidin-3-yloxy)benzonitrile hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride](/img/structure/B2497307.png)

![N-(2-chlorobenzyl)-2-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2497308.png)

![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2497319.png)

![2-(4-methoxyphenyl)-5-[(2-methylprop-2-en-1-yl)oxy]-N-[2-(morpholin-4-yl)ethyl]-1-benzofuran-3-carboxamide](/img/structure/B2497320.png)

![N-(2-oxo-2-{4-[(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)methyl]piperidin-1-yl}ethyl)acetamide](/img/structure/B2497322.png)

![N-(3-(1H-imidazol-1-yl)propyl)-2-(4-fluorophenyl)-N-(6-methoxybenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2497325.png)

![8-(Furan-2-carbonyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2497327.png)